3,3,4,4-Tetrafluoro-5-imino-2-pyrrolidinone
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Overview
Description
3,3,4,4-Tetrafluoro-5-imino-2-pyrrolidinone: is a chemical compound with the molecular formula C₄H₂F₄N₂O. It contains fluorine atoms and an imino group, making it an intriguing molecule for various applications.
Preparation Methods
Synthetic Routes::
Direct Synthesis: One common method involves the direct synthesis of the compound. For example, it can be prepared by reacting with an appropriate reagent to introduce the imino group.
Cyclization: Another approach is cyclization, where a precursor undergoes intramolecular reactions to form the pyrrolidinone ring.
- The reactions typically occur under controlled temperature and solvent conditions.
- Catalysts or reagents may be employed to facilitate the desired transformations.
- While industrial-scale production details are proprietary, laboratories and research institutions synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: It can undergo oxidation reactions, potentially leading to functional group modifications.
Substitution: Fluorine atoms make it susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the imino group may yield interesting derivatives.
Hydrogen Peroxide (H₂O₂): Used for oxidation.
Strong Bases: Employed for cyclization reactions.
Hydride Reducing Agents: For reduction processes.
- The major products depend on reaction conditions and substituents. Examples include fluorinated pyrrolidinones or derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, fluorine chemistry, and potential as a building block for novel compounds.
Biology: Investigated for bioconjugation and labeling studies.
Medicine: Its unique structure may inspire drug design or serve as a pharmacophore.
Industry: Used in specialty materials or as a precursor for other compounds.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
- Other related fluorinated pyrrolidinones may exhibit distinct properties.
4-Amino-2,3,5,6-tetrafluoropyridine: (CAS: 1682-20-8) shares some structural features but lacks the imino group.
Properties
Molecular Formula |
C4H2F4N2O |
---|---|
Molecular Weight |
170.07 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-5-iminopyrrolidin-2-one |
InChI |
InChI=1S/C4H2F4N2O/c5-3(6)1(9)10-2(11)4(3,7)8/h(H2,9,10,11) |
InChI Key |
GHSWBFRSXVCKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=N)C(C(C(=O)N1)(F)F)(F)F |
Origin of Product |
United States |
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